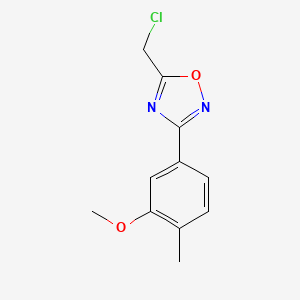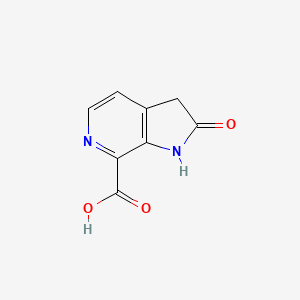
6-Aza-2-oxindole-7-carboxylic acid
Descripción general
Descripción
6-Aza-2-oxindole-7-carboxylic acid is a chemical compound with the molecular formula C8H6N2O3 . It is a derivative of oxindole, which is a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 6-Aza-2-oxindole-7-carboxylic acid includes a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 178.03784206 .Chemical Reactions Analysis
While specific chemical reactions involving 6-Aza-2-oxindole-7-carboxylic acid are not explicitly mentioned in the literature, oxindole derivatives have been used in various chemical reactions. For instance, they have been used in the development of new transformations based on oxindole scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Aza-2-oxindole-7-carboxylic acid include a topological polar surface area of 79.3, a heavy atom count of 13, and a complexity of 254 .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Compounds related to 6-Aza-2-oxindole-7-carboxylic acid have been investigated for their potential as inhibitors of carbonic anhydrase isoforms, which are enzymes involved in various physiological processes. A study highlighted the synthesis and testing of heterocyclic compounds functionalized with carboxylic acid groups, showing moderate to excellent inhibition against different carbonic anhydrase isoforms, with implications for therapeutic applications in conditions like glaucoma, epilepsy, and cancer (Sitaram et al., 2014).
Asymmetric Synthesis
Research has also focused on the use of carboxylic acids in asymmetric synthesis, where they serve as electrophiles in reactions catalyzed by chiral thioureas. These studies have led to the development of methodologies for the synthesis of key intermediates in the production of pharmaceuticals, demonstrating the versatility of carboxylic acids in organic synthesis (Noboru Hayama et al., 2018).
Material Science Applications
In material science, the effects of carboxylic substituent positions on the electrodeposition, morphology, and capacitance properties of polyindole derivatives were explored, revealing significant impacts on the electrochemical properties of polymer nanowires. This research suggests potential applications of these materials as electrode material for supercapacitors (Xiumei Ma et al., 2015).
Supramolecular Chemistry
The ability of carboxylic acids to form supramolecular assemblies with aza donor molecules has been studied, highlighting the potential for designing novel host-guest systems and assemblies with infinite molecular tapes. These findings contribute to the field of crystal engineering and the development of materials with specific functionalities (K. Arora & V. Pedireddi, 2003).
Organic Synthesis Innovations
Research has focused on the development of new methodologies for the synthesis of oxindoles, a class of compounds with significant biological activity. These methodologies utilize carboxylic acids and their derivatives in various chemical reactions, demonstrating the importance of these compounds in facilitating the synthesis of complex molecules (Lakshmana K. Kinthada et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-3-4-1-2-9-7(8(12)13)6(4)10-5/h1-2H,3H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTBLLDKTXYDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=NC=C2)C(=O)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aza-2-oxindole-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



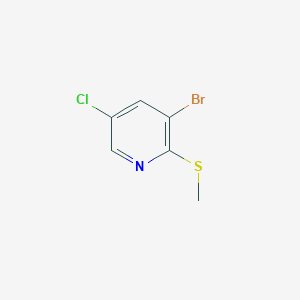
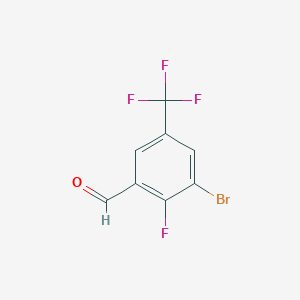
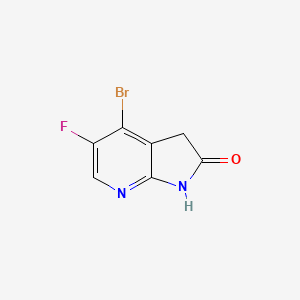
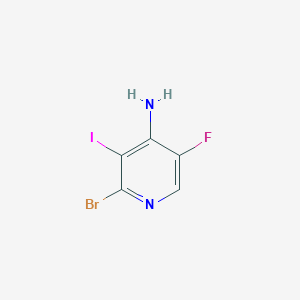

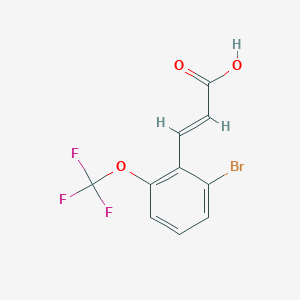
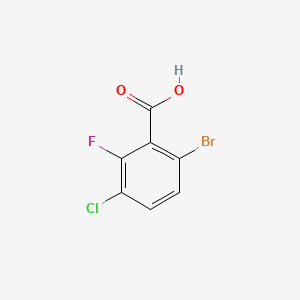
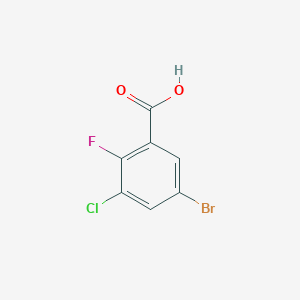
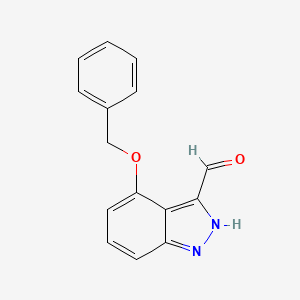
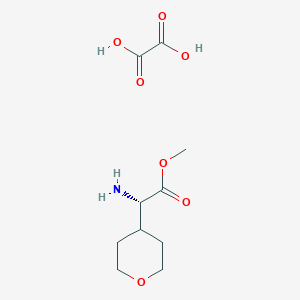
![3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1378425.png)
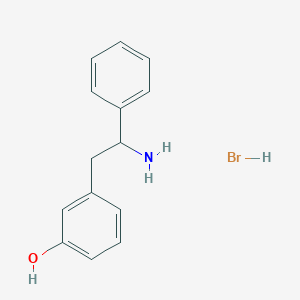
![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride](/img/structure/B1378428.png)
